molecular formula C16H12N4O B15008483 N'-[(E)-quinolin-7-ylmethylidene]pyridine-4-carbohydrazide

N'-[(E)-quinolin-7-ylmethylidene]pyridine-4-carbohydrazide

Cat. No.: B15008483
M. Wt: 276.29 g/mol
InChI Key: GBPIRKRFMRYEER-YBFXNURJSA-N
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Description

N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is synthesized by the condensation of quinoline-7-carbaldehyde with pyridine-4-carbohydrazide. Schiff bases are known for their stability and ability to form complexes with metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves the condensation reaction between quinoline-7-carbaldehyde and pyridine-4-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-7-carboxylic acid derivatives, while reduction may produce corresponding amines .

Scientific Research Applications

N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its enzyme inhibition capabilities, which could lead to new therapeutic agents.

Mechanism of Action

The mechanism of action of N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzymes or disrupting cellular processes. The azomethine group (C=N) is crucial for its biological activity, as it can coordinate with metal ions and participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide

Uniqueness

N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is unique due to its specific quinoline and pyridine moieties, which confer distinct electronic and steric properties. These features enhance its ability to form stable metal complexes and exhibit significant biological activities .

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

N-[(E)-quinolin-7-ylmethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C16H12N4O/c21-16(14-5-8-17-9-6-14)20-19-11-12-3-4-13-2-1-7-18-15(13)10-12/h1-11H,(H,20,21)/b19-11+

InChI Key

GBPIRKRFMRYEER-YBFXNURJSA-N

Isomeric SMILES

C1=CC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)N=C1

Canonical SMILES

C1=CC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)N=C1

Origin of Product

United States

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